- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806
Cas no 3296-50-2 (1H-Indene, octahydro-, trans-)
1H-Indene, octahydro-, trans- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene, octahydro-, trans-
- trans-Hydrindane
- trans-Bicyclo[4.3.0]nonane
- indan,hexahydro-,trans
- trans-Bicyclo[4.3.0]nonane1000µg
- trans-bicyclo<4.3.0>nonane
- trans-Hexahydrindan
- trans-Hexahydroindan
- trans-Hexahydroindane
- trans-Hydrindan
- trans-Octahydro-1H-indene
- trans-perhydroindane
- trans-Perhydroindene
- trans-Octahydroindene
- Octahydro-1H-indene, trans
- (3aR,7aR)-octahydro-1H-indene
- 3296-50-2
- Indan, hexahydro-, trans-
- LF0NEY47W6
- TRANS-HYDRIADANE
- (R,R)-hydrindane
- Octahydro-1H-indene, trans-
- Indene, octahydro-, trans-
- BNRNAKTVFSZAFA-RKDXNWHRSA-N
- DTXSID20858747
- (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
- Q27121613
- CHEBI:49309
- H0505
-
- MDL: MFCD00085358
- Inchi: 1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m1/s1
- InChI Key: BNRNAKTVFSZAFA-RKDXNWHRSA-N
- SMILES: [C@H]12CCCC[C@@H]1CCC2
Computed Properties
- Exact Mass: 124.12500
- Monoisotopic Mass: 124.125
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 84.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.86
- Melting Point: -59.7°C
- Boiling Point: 159°C
- Flash Point: 39 °C
- Refractive Index: 1.4610 to 1.4650
- PSA: 0.00000
- LogP: 2.97670
1H-Indene, octahydro-, trans- Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H226-H304
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3295 3/PG III
- HazardClass:3
- PackingGroup:III
1H-Indene, octahydro-, trans- Customs Data
- HS CODE:2902199090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1H-Indene, octahydro-, trans- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161840-1ML |
1H-Indene, octahydro-, trans- |
3296-50-2 | >98.0%(GC) | 1ml |
¥1565.90 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862229-1ml |
trans-Hydrindane |
3296-50-2 | ≥98%(GC) | 1ml |
1,562.40 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0505-1ML |
trans-Hydrindane |
3296-50-2 | >98.0%(GC) | 1ml |
¥1895.00 | 2024-04-16 | |
| abcr | AB136803-1 ml |
trans-Hydrindane, 96%; . |
3296-50-2 | 96% | 1 ml |
€345.50 | 2024-04-17 | |
| abcr | AB136803-1ml |
trans-Hydrindane, 96%; . |
3296-50-2 | 96% | 1ml |
€339.00 | 2025-02-20 | |
| Ambeed | A554935-1g |
Trans-hydrindane |
3296-50-2 | 95% | 1g |
$396.0 | 2024-04-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0505-1ml |
1H-Indene, octahydro-, trans- |
3296-50-2 | 96.0%(GC) | 1ml |
¥1990.0 | 2022-06-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-486526-1 ml |
trans-Hydrindane, |
3296-50-2 | 1 ml |
¥3881.00 | 2023-09-05 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIH0505-1ml |
trans-Hydrindane |
3296-50-2 | >98.0%GC | 1ml |
¥1895.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY116943-1ml |
trans-Hydrindane |
3296-50-2 | 0 | 1ml |
¥2464.00 | 2025-04-15 |
1H-Indene, octahydro-, trans- Production Method
Production Method 1
1H-Indene, octahydro-, trans- Raw materials
- 2,6-Dimethylnaphthalene
- Benzene,(1-methyl-2-cyclopropen-1-yl)-
- Indane
- 1,2-Dimethylnaphthalene
- 1,8-Dimethylnaphthalene
- 1,2,3,5-Tetramethylbenzene
- 1,3-Dimethylnaphthalene
- 1-Methyl-1H-indene
- 3-Ethyltoluene
- Naphthalene,1,4,6-trimethyl-
1H-Indene, octahydro-, trans- Preparation Products
- 1H-Indene,2,3-dihydromethyl- (27133-93-3)
- 1H-Indene, octahydro-, trans- (3296-50-2)
- 1H-Indene,2,3-dihydro-1,3-dimethyl- (4175-53-5)
- trans-Decahydronaphthalene (493-02-7)
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) (5325-97-3)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- n-Tetradecane (629-59-4)
- Undecane (1120-21-4)
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro- (22531-20-0)
- 1,2,4-Trimethylcyclohexane (2234-75-5)
1H-Indene, octahydro-, trans- Suppliers
1H-Indene, octahydro-, trans- Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1H-Indene, octahydro-, trans-
Research Briefing on 1H-Indene, octahydro-, trans- (CAS: 3296-50-2) in Chemical Biology and Pharmaceutical Applications
The compound 1H-Indene, octahydro-, trans- (CAS: 3296-50-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 1H-Indene, octahydro-, trans- as a versatile scaffold in medicinal chemistry. Its rigid, polycyclic structure makes it an attractive candidate for the development of novel small-molecule inhibitors targeting enzymes and receptors involved in various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a core structure in designing selective kinase inhibitors, showing promising activity against cancer-related kinases.
In terms of synthesis, advancements have been made in optimizing the production of 1H-Indene, octahydro-, trans- with higher yields and purity. A recent paper in Organic Process Research & Development detailed a novel catalytic hydrogenation method that reduces byproducts and improves scalability, addressing previous challenges in large-scale synthesis. This methodological improvement is critical for facilitating further pharmacological studies and potential industrial applications.
Furthermore, computational studies have explored the compound's conformational stability and binding interactions with biological targets. Molecular docking simulations, as reported in a 2024 Bioorganic Chemistry article, suggest that the trans configuration of 1H-Indene, octahydro- enhances its binding affinity to specific protein pockets, underscoring its potential as a lead compound in structure-based drug design.
Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic properties and toxicity profile. Ongoing research aims to bridge these gaps, with preliminary in vivo studies indicating favorable bioavailability but necessitating further optimization to mitigate off-target effects. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 1H-Indene, octahydro-, trans- (CAS: 3296-50-2) represents a compelling area of research with broad implications for drug discovery. Its structural versatility, combined with recent synthetic and computational advancements, positions it as a valuable tool in the development of next-generation therapeutics. Future studies should focus on expanding its biological evaluation and refining its pharmacological properties to unlock its full potential.
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